molecular formula C8H17NO4S2 B241782 NN-DIETHYL-11-DIOXO-1LAMBDA6-THIOLANE-3-SULFONAMIDE

NN-DIETHYL-11-DIOXO-1LAMBDA6-THIOLANE-3-SULFONAMIDE

Cat. No.: B241782
M. Wt: 255.4 g/mol
InChI Key: JCVYBNNWFCKBBI-UHFFFAOYSA-N
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Description

NN-DIETHYL-11-DIOXO-1LAMBDA6-THIOLANE-3-SULFONAMIDE is a chemical compound with the molecular formula C8H17NO4S2. It is characterized by its unique structure, which includes a thiophene ring and sulfonamide group. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NN-DIETHYL-11-DIOXO-1LAMBDA6-THIOLANE-3-SULFONAMIDE typically involves the reaction of tetrahydrothiophene with diethylamine and a sulfonylating agent. The reaction conditions often include the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The process may also involve heating to a specific temperature to ensure the completion of the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and precise control of reaction parameters are crucial to maintain the quality and consistency of the product .

Chemical Reactions Analysis

Types of Reactions

NN-DIETHYL-11-DIOXO-1LAMBDA6-THIOLANE-3-SULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

NN-DIETHYL-11-DIOXO-1LAMBDA6-THIOLANE-3-SULFONAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of NN-DIETHYL-11-DIOXO-1LAMBDA6-THIOLANE-3-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The thiophene ring may also interact with hydrophobic pockets in proteins, enhancing its binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • N,N-diethylthiophene-2-sulfonamide
  • N,N-diethyl-2-thiophenesulfonamide
  • N,N-diethyl-3-thiophenesulfonamide

Uniqueness

NN-DIETHYL-11-DIOXO-1LAMBDA6-THIOLANE-3-SULFONAMIDE is unique due to its tetrahydrothiophene ring, which imparts distinct chemical and physical properties compared to other similar compounds. This structural feature may enhance its stability and reactivity in various applications .

Properties

Molecular Formula

C8H17NO4S2

Molecular Weight

255.4 g/mol

IUPAC Name

N,N-diethyl-1,1-dioxothiolane-3-sulfonamide

InChI

InChI=1S/C8H17NO4S2/c1-3-9(4-2)15(12,13)8-5-6-14(10,11)7-8/h8H,3-7H2,1-2H3

InChI Key

JCVYBNNWFCKBBI-UHFFFAOYSA-N

SMILES

CCN(CC)S(=O)(=O)C1CCS(=O)(=O)C1

Canonical SMILES

CCN(CC)S(=O)(=O)C1CCS(=O)(=O)C1

Origin of Product

United States

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